C-Arylation Selectivity vs. Glycine Equivalents
DEAM enables the direct synthesis of α-arylglycines via transition metal-free C-arylation with diaryliodonium salts, a transformation for which standard glycine equivalents (e.g., ethyl isocyanoacetate, N-(diphenylmethylene)glycine ethyl ester) are either inefficient or require metal catalysts. The method produces a range of arylated products that are otherwise difficult to access [1]. In contrast, the C-arylation of simpler malonates like diethyl malonate under similar mild conditions is not reported as a general method.
| Evidence Dimension | Direct C-Arylation Capability |
|---|---|
| Target Compound Data | Successful synthesis of racemic α-arylglycines from DEAM via transition metal-free method. |
| Comparator Or Baseline | Other glycine equivalents (e.g., ethyl isocyanoacetate, N-(diphenylmethylene)glycine ethyl ester) require transition metals for analogous transformations. |
| Quantified Difference | Enables a unique C-C bond disconnection not feasible with comparators under metal-free conditions. |
| Conditions | Reaction of DEAM with diaryliodonium salts under mild, transition metal-free conditions. |
Why This Matters
This method unlocks a straightforward, scalable route to complex α-arylglycines, including those derived from approved drugs, without the cost, toxicity, and purification burdens associated with transition metal catalysts.
- [1] Bugaenko, D. I., et al. (2024). Arylation of Diethyl Acetamidomalonate with Diaryliodonium Salts En Route to α-Arylglycines. The Journal of Organic Chemistry, 89(14), 9923–9928. View Source
